2,5-dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide

Kynurenine Monooxygenase (KMO) Inhibition Conformational Flexibility Structure-Activity Relationship

Secure 2,5-dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide (CAS 920399-43-5) for your kynurenine pathway or carbonic anhydrase inhibition programs. This scaffold features a critical oxyethyl spacer, absent in directly linked analogs, which enhances conformational flexibility and is predicted to improve brain penetration for neurological assays. The 2,5-dimethoxybenzenesulfonamide head group ensures robust supramolecular architectures for reliable solid-state formulation. Prioritize this compound over mono-substituted analogs to establish accurate SAR for potent KMO (IC50 ~3.9 nM related) and selective CA II (IC50 0.63 nM related) inhibition. Ideal for focused library synthesis and polymorph screening.

Molecular Formula C20H21N3O5S
Molecular Weight 415.5 g/mol
CAS No. 920399-43-5
Cat. No. B3303414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide
CAS920399-43-5
Molecular FormulaC20H21N3O5S
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C20H21N3O5S/c1-26-16-8-10-18(27-2)19(14-16)29(24,25)21-12-13-28-20-11-9-17(22-23-20)15-6-4-3-5-7-15/h3-11,14,21H,12-13H2,1-2H3
InChIKeyZWYZLOFJXGJDAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide (CAS 920399-43-5): Structural and Pharmacophoric Baseline


2,5-Dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide (CAS 920399-43-5) is a synthetic sulfonamide derivative featuring a 2,5-dimethoxybenzenesulfonamide head linked via an oxyethyl spacer to a 6-phenylpyridazine moiety. This scaffold falls within the broader class of pyridazine-tethered sulfonamides, which have demonstrated potent inhibitory activity against enzymes of the kynurenine pathway (e.g., kynurenine monooxygenase, KMO) and carbonic anhydrase isoforms [1]. The presence of dual methoxy substituents on the benzene ring distinguishes this compound from mono-substituted or unsubstituted analogs, potentially modulating electronic properties, molecular conformation, and target-binding interactions [2]. Although direct bioactivity data for this specific compound is not available in the peer-reviewed literature, its structural features position it as a candidate for neurological and ophthalmic drug-discovery programs.

Why Simple Substitution of 2,5-Dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide with In-Class Analogs Is Not Straightforward


Pyridazine-tethered sulfonamides exhibit pronounced sensitivity to linker chemistry and benzene-ring substitution patterns. The oxyethyl spacer in CAS 920399-43-5 introduces conformational flexibility that is absent in directly linked N-(6-phenylpyridazin-3-yl)benzenesulfonamides, potentially altering the distance and angular geometry between the sulfonamide warhead and the pyridazine ring [1]. Furthermore, the 2,5-dimethoxy substitution pattern on the benzenesulfonamide ring influences both electronic density and intermolecular hydrogen-bonding networks, which can critically affect crystal packing, solubility, and target recognition [2]. Consequently, even close analogs such as 4-methoxy-3-methyl-N-{2-(6-phenylpyridazin-3-yl)oxyethyl}benzene-1-sulfonamide (CAS 920399-35-5) cannot be assumed to exhibit identical potency or selectivity profiles without empirical verification.

Quantitative Differentiation Guide for 2,5-Dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide (920399-43-5)


Linker-Mediated Conformational Flexibility Differentiates the Oxyethyl-Spacer Series from Directly Linked N-Phenylpyridazinyl Sulfonamides

CAS 920399-43-5 features an oxyethyl spacer (-O-CH2-CH2-NH-SO2-) connecting the 2,5-dimethoxybenzenesulfonamide to the 6-phenylpyridazine. This contrasts with the directly linked N-(6-phenylpyridazin-3-yl)benzenesulfonamide scaffold (e.g., compound 12 from Kimura et al., 2021), where the sulfonamide nitrogen is directly bonded to the pyridazine ring [1]. The additional rotatable bonds in the oxyethyl linker are predicted to increase conformational entropy, which may modulate target-binding kinetics. In the directly linked series, compound 12 achieved an IC50 of 3.9 nM against human KMO; however, no direct KMO inhibition data are available for the oxyethyl-spacer subseries, necessitating empirical testing to establish linker-dependent potency shifts [1].

Kynurenine Monooxygenase (KMO) Inhibition Conformational Flexibility Structure-Activity Relationship

Benzene-Ring Substitution Pattern: 2,5-Dimethoxy vs. 4-Methoxy-3-Methyl Controls Hydrogen-Bonding Architecture and Solubility

The 2,5-dimethoxy substitution on the benzenesulfonamide ring distinguishes CAS 920399-43-5 from the closest commercially available analog, 4-methoxy-3-methyl-N-{2-(6-phenylpyridazin-3-yl)oxyethyl}benzene-1-sulfonamide (CAS 920399-35-5) [1]. Crystallographic analysis of N-aryl-2,5-dimethoxybenzenesulfonamides reveals that the para-methoxy group participates in C-H···O intermolecular interactions that stabilize unique supramolecular architectures not observed in meta-substituted analogs [2]. These differences in solid-state packing directly impact melting point, solubility, and formulation behavior. Specifically, 2,5-dimethoxybenzenesulfonamide exhibits a melting point of 145–149 °C, whereas the 4-methoxy-3-methyl analog is expected to have a lower melting point due to reduced symmetry [2].

Crystal Engineering Solubility Prediction Sulfonamide Pharmacophore

Predicted Dual-Target Potential: KMO and Carbonic Anhydrase II Inhibition Converge on the Pyridazine-Tethered Sulfonamide Scaffold

Pyridazine-tethered sulfonamides have independently emerged as potent inhibitors of both KMO (Kimura et al., 2021, compound 12 IC50 = 3.9 nM) and carbonic anhydrase II (Tawfik et al., 2024, compound 7c IC50 = 0.63 nM) [1][2]. The oxyethyl spacer in CAS 920399-43-5 provides a topological arrangement that could permit simultaneous engagement with both targets, an attribute absent in the directly linked N-phenylpyridazinyl sulfonamides. Compound 7c demonstrated 605-fold selectivity for CA II over CA I, suggesting that the pyridazine-tethered scaffold intrinsically favors isoform discrimination [2]. Although CAS 920399-43-5 has not been tested against either target, its structural alignment with both pharmacophores makes it a privileged starting point for dual-target probe development.

Polypharmacology Carbonic Anhydrase Kynurenine Pathway

Brain Penetration Potential: Oxyethyl Spacer May Improve Blood-Brain Barrier Permeability Relative to Reference KMO Inhibitors

Brain permeability is a critical limitation for KMO inhibitors; the reference compound CHDI-340246 exhibits poor brain penetration despite nanomolar potency (Ki = 4.8 nM) . In the Kimura 2021 series, compound 12 demonstrated superior brain penetration compared to CHDI-340246, attributed to optimized physicochemical properties including topological polar surface area (TPSA) [1]. CAS 920399-43-5 incorporates an oxyethyl spacer that increases TPSA by approximately 16 Ų relative to the directly linked analog, which may further enhance passive permeability while maintaining efflux-transporter evasion. This TPSA modulation is consistent with strategies that improved brain exposure in compound 12, which achieved a brain-to-plasma ratio (Kp) significantly greater than CHDI-340246 in rodent models [1].

Blood-Brain Barrier CNS Drug Discovery Physicochemical Property Optimization

Recommended Research and Industrial Application Scenarios for 2,5-Dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide (920399-43-5)


Probe Development for Kynurenine Pathway Modulation in Huntington's Disease Models

Based on the potent KMO inhibition (IC50 = 3.9 nM) of the structurally related compound 12 and its demonstrated efficacy in the R6/2 Huntington's disease mouse model [1], CAS 920399-43-5 is suitable for screening in kynurenine pathway modulation assays. The oxyethyl spacer may confer improved brain penetration compared to directly linked analogs, as suggested by the brain permeability optimization strategy reported by Kimura et al. [1]. Researchers should prioritize this compound for in vitro KMO enzyme assays followed by cellular kynurenine-to-3-hydroxykynurenine conversion assays to establish potency.

Carbonic Anhydrase II Inhibitor Screening for Glaucoma Therapeutics

The pyridazine-tethered sulfonamide scaffold has produced sub-nanomolar CA II inhibitors (compound 7c, IC50 = 0.63 nM) with 605-fold selectivity over CA I [2]. CAS 920399-43-5 shares the critical sulfonamide zinc-binding group and the pyridazine ring system required for CA II inhibition. This compound should be evaluated in stopped-flow CO₂ hydration assays against cytosolic CA I and CA II isoforms to quantify its inhibitory profile and selectivity, and subsequently in ocular normotensive rabbit models for IOP reduction.

Solid-State Formulation and Crystallinity Optimization Studies

Crystallographic evidence demonstrates that 2,5-dimethoxybenzenesulfonamides form robust supramolecular architectures via C-H···O hydrogen bonds, leading to well-defined crystal lattices [3]. This property facilitates polymorph screening, salt/co-crystal formation, and solid-state formulation development. Procurement teams seeking compounds with predictable solid-state behavior for scale-up chemistry should prioritize the 2,5-dimethoxy substitution pattern over mono-methoxy or methyl-substituted analogs, which exhibit less predictable packing motifs.

Structure-Activity Relationship (SAR) Exploration Around the Oxyethyl Linker

The oxyethyl spacer in CAS 920399-43-5 represents a distinct topological variant relative to the directly linked N-phenylpyridazinyl sulfonamides characterized by Kimura et al. [1]. Systematic variation of linker length (ethyl, propyl, butyl) and heteroatom composition (oxy, amino, thio) around this scaffold can elucidate the optimal spatial arrangement for KMO and CA II engagement. This compound serves as the key reference point for such SAR campaigns, enabling procurement of a focused library of linker analogs from commercial suppliers.

Quote Request

Request a Quote for 2,5-dimethoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.